2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound with a complex structure It belongs to the class of furochromen derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps:
Formation of the Furochromen Core: The initial step involves the construction of the furochromen core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a substituted coumarin, with a furan derivative under acidic or basic conditions.
Introduction of Substituents: The tert-butyl and dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Acylation: The acetamide moiety is introduced via an acylation reaction. This can be done by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Final Coupling: The phenylethyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method like the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furochromen core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the furochromen ring, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and phenylethyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(2-phenylethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its anti-inflammatory, antioxidant, and antimicrobial properties. Researchers are investigating its interactions with biological macromolecules and its effects on cellular pathways.
Medicine
In medicinal chemistry, the compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have activity against certain types of cancer, neurodegenerative diseases, and infectious diseases. Its ability to modulate specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and nanomaterials. It is also being investigated for its potential use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting the production of key metabolites.
Receptors: It can bind to receptors on the cell surface or within the cell, altering signal transduction and gene expression.
Ion Channels: The compound may influence the activity of ion channels, affecting ion flux and cellular excitability.
Comparison with Similar Compounds
Similar Compounds
- **2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(2-phenylethyl)acetamide
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H29NO4 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C27H29NO4/c1-16-13-21-24(25-23(16)20(15-31-25)27(3,4)5)17(2)19(26(30)32-21)14-22(29)28-12-11-18-9-7-6-8-10-18/h6-10,13,15H,11-12,14H2,1-5H3,(H,28,29) |
InChI Key |
JYLKLBYBTJVIQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC=CC=C3)C)C4=C1C(=CO4)C(C)(C)C |
Origin of Product |
United States |
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